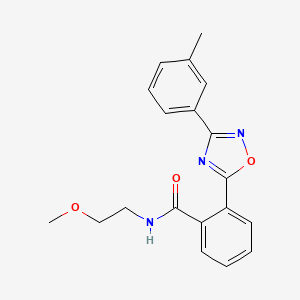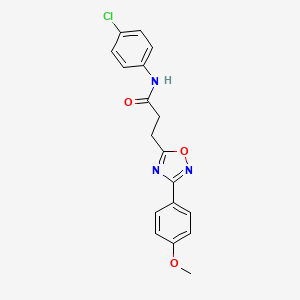
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQ-10 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low bioavailability and poor pharmacokinetic properties limit its use in vivo. Furthermore, the lack of standardized protocols for its administration and dosing makes it difficult to compare results across studies.
未来方向
Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could focus on improving its pharmacokinetic properties to increase its bioavailability and efficacy in vivo. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. The development of standardized protocols for its administration and dosing could also facilitate the comparison of results across studies.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail. Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could lead to the development of new treatments for neurodegenerative diseases and cancer.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been achieved through different methods, including the reaction of 2-hydroxy-7-methylquinoline with o-tolylcyclohexanecarboxylic acid chloride in the presence of a base, and the reaction of 2-hydroxy-7-methylquinoline with o-tolylcyclohexanecarboxamide in the presence of a coupling reagent. These methods have been optimized to obtain high yields of pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-20-15-21(24(28)26-22(20)14-17)16-27(23-11-7-6-8-18(23)2)25(29)19-9-4-3-5-10-19/h6-8,11-15,19H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQGFXVPKYHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)



![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)


